4-Hydroxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Drug Discovery

-Hydroxyquinoline's chemical structure allows it to be modified to create various derivatives. These derivatives can possess a range of biological activities, making 4-HQ a valuable starting point for medicinal chemists. Studies have explored its potential in developing drugs for:

- Antimicrobial agents: Researchers have investigated 4-Hydroxyquinoline derivatives for their antibacterial and antimalarial properties [].

- Anticancer drugs: The ability of some 4-HQ derivatives to interact with DNA and RNA has led to research on their potential as anti-cancer agents [].

Biochemical Reagent

-Hydroxyquinoline's properties make it a useful tool in various biochemical experiments. For instance, its ability to bind to certain metals allows researchers to:

- Study metal-ion interactions: 4-HQ can be used to investigate how biological molecules interact with metal ions, which play a crucial role in many cellular processes [].

Potential Therapeutic Agent

Beyond its use as a precursor molecule, 4-Hydroxyquinoline itself is being explored for potential therapeutic applications. Some areas of investigation include:

- Antioxidant properties: Studies suggest that 4-HQ might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress.

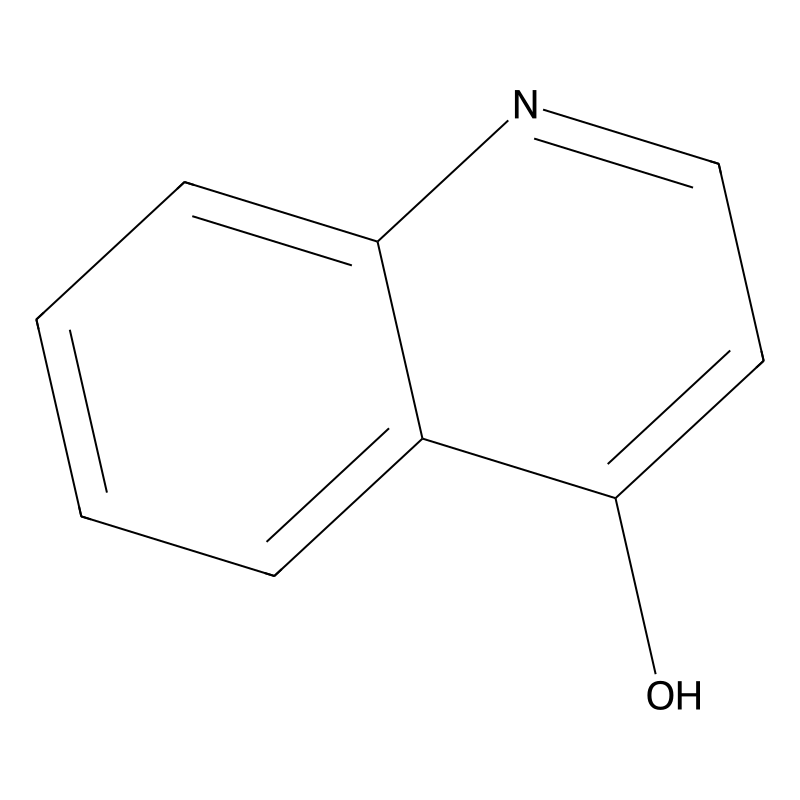

4-Hydroxyquinoline is an organic compound characterized by a quinoline backbone with a hydroxyl group at the fourth position. This compound exhibits tautomeric behavior, existing in equilibrium with its keto form, 4-quinolone. The molecular formula of 4-hydroxyquinoline is C9H7NO, and it has a molecular weight of approximately 159.16 g/mol. Its structure consists of a bicyclic system that includes a benzene ring fused to a pyridine ring, which contributes to its unique chemical properties and reactivity.

- Hazard Classification: Classified as a skin irritant and eye irritant [6].

- Precautionary Statements: Handle with gloves, wear eye protection [6].

- Toxicity: Specific toxicity data for 4-hydroxyquinoline is limited. However, it is advisable to handle it with caution due to its classification as an irritant.

Please note

The safety information provided is a general overview. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with 4-hydroxyquinoline.

Cited Sources

4-Hydroxyquinoline demonstrates a variety of chemical reactivity due to the presence of both nucleophilic and electrophilic sites. The hydroxyl group enhances its nucleophilicity, making it susceptible to acylation and alkylation reactions. Notable reactions include:

- Halogenation: The compound readily undergoes halogenation at the third position of the quinoline ring.

- Michael Addition: It can participate in Michael-type addition reactions, particularly with electrophiles.

- Coupling Reactions: The compound can engage in coupling reactions due to its activated positions .

- Cleavage of Lactam Rings: Under specific conditions, 4-hydroxyquinoline can react with cerium(IV) ammonium nitrate to cleave lactam rings, producing various derivatives .

4-Hydroxyquinoline and its derivatives exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further drug development .

- Enzyme Inhibition: Certain derivatives act as inhibitors for enzymes involved in critical biological pathways, such as HIV reverse transcriptase .

Several synthetic approaches exist for producing 4-hydroxyquinoline, including:

- Conrad-Limpach Reaction: This method involves the reaction of aniline with diethyl malonate under acidic conditions to yield 4-hydroxyquinoline derivatives.

- Gould-Jacob Cyclization: Aniline reacts with ethoxymethylene malonate diethyl ester, followed by cyclization to form the desired product .

- Hydrolysis of Quinoline Derivatives: Starting from quinoline derivatives, hydrolysis can yield 4-hydroxyquinoline under basic conditions.

These methods often allow for the introduction of various substituents on the quinoline ring, enhancing the compound's versatility .

4-Hydroxyquinoline finds applications across several fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.

- Agriculture: Some compounds derived from 4-hydroxyquinoline exhibit fungicidal properties, making them useful in crop protection.

- Material Science: The compound is investigated for use in organic electronics due to its electronic properties .

Studies on the interactions of 4-hydroxyquinoline with biological macromolecules reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored for applications in catalysis and drug delivery systems. Additionally, docking studies suggest that certain derivatives can effectively bind to target proteins involved in disease pathways, indicating their therapeutic potential .

Several compounds share structural similarities with 4-hydroxyquinoline. Here’s a comparison highlighting their uniqueness:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different biological activity profiles |

| 4-Quinolone | Keto form of 4-hydroxyquinoline | Primarily known for antibiotic properties |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Investigated for anti-inflammatory properties |

| Quinaldine | Methyl group at position 2 | Used as an intermediate in organic synthesis |

Each of these compounds possesses distinct reactivity patterns and biological activities that differentiate them from 4-hydroxyquinoline while sharing a common quinoline framework .

The Gould-Jacobs reaction represents the most fundamental and versatile synthetic methodology for the preparation of 4-hydroxyquinoline and its derivatives [1] [2]. This multi-step transformation involves the condensation of anilines with ethoxymethylenemalonic esters, followed by thermal cyclization and subsequent transformations to yield the target quinoline scaffold.

Aniline Condensation with Malonic Acid Derivatives

The initial step of the Gould-Jacobs synthesis involves the nucleophilic substitution reaction between aniline derivatives and ethoxymethylenemalonic esters [1]. The condensation process begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylenemalonic ester, resulting in the displacement of the ethoxy group and formation of anilidomethylenemalonic ester intermediates [1].

The reaction proceeds through a Michael addition mechanism, where the amine nitrogen attacks the β-carbon of the α,β-unsaturated ester system [3]. This substitution is facilitated by the electron-withdrawing nature of the two ester groups, which activate the methylene carbon towards nucleophilic attack. The elimination of ethanol accompanies this substitution, driving the reaction forward and preventing reversibility [1].

Experimental studies demonstrate that the condensation step occurs readily under mild conditions [4]. Aniline and dimethyl or diethyl acetonedicarboxylate are dissolved in the corresponding alcohol (methanol or ethanol) and treated under reflux conditions for 6 hours, affording intermediate enamines in good yields [4]. The alcohol solvent serves both as the reaction medium and as the leaving group acceptor, facilitating the elimination process.

Cyclization and Tautomerization Pathways

The critical cyclization step represents the most challenging transformation in the Gould-Jacobs sequence, requiring elevated temperatures to achieve ring closure [4] [1]. The intermediate anilidomethylenemalonic ester undergoes a six-electron electrocyclic cyclization process to form the quinoline ring system [1].

The cyclization mechanism involves the formation of a six-membered transition state, where the aromatic ring of the aniline moiety attacks the electron-deficient carbon of the malonic ester system intramolecularly [1]. This process results in the formation of ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate, which exists in equilibrium with its enol tautomer through keto-enol tautomerism [1].

Temperature optimization studies reveal that the cyclization step requires precise thermal control [4]. Experimental data demonstrate that temperatures between 240-250°C are necessary for effective ring closure, with 245°C representing the optimal temperature for ethyl ester derivatives [4]. The critical nature of temperature control is evidenced by the formation of unwanted byproducts at suboptimal temperatures, particularly the pyridinedione derivative at temperatures below 245°C [4].

The tautomerization equilibrium plays a crucial role in determining the final product structure [5]. The 4-hydroxyquinoline form is stabilized by internal hydrogen bonding interactions, with spectroscopic evidence revealing that hydrogen bond acceptors at the 3-position favor the enol form through six-membered intramolecular hydrogen bonding [5]. The equilibrium between enol and keto forms is determined by the strength of these internal hydrogen bonds, with extended conjugation and hydrogen bonding patterns influencing the predominant tautomeric form [5].

Decarboxylation and Final Product Isolation

The final step in the Gould-Jacobs synthesis involves the hydrolysis of the ester group followed by thermal decarboxylation to yield 4-hydroxyquinoline [1]. The saponification process converts the ethyl 4-hydroxy-3-carboalkoxyquinoline intermediate to the corresponding carboxylic acid using sodium hydroxide [1].

Decarboxylation mechanisms in quinoline systems involve the thermal elimination of carbon dioxide from the carboxylic acid intermediate [6]. The process requires elevated temperatures and proceeds through a concerted mechanism where carbon-carbon bond breaking is the rate-determining step [6]. Kinetic isotope effect studies demonstrate that the decarboxylation involves carbon-carbon bond cleavage as the primary step, with activation energies dependent on the stability of the resulting carbanion intermediate [6].

The decarboxylation step is facilitated by the electron-rich nature of the quinoline ring system, which can stabilize the negative charge developed during the elimination process [7] [8]. Palladium-catalyzed decarboxylation systems have been developed that utilize palladium on carbon with ammonium formate as a hydrogen source in ethanol at 80°C, demonstrating the feasibility of catalytic approaches for this transformation [7] [8].

Experimental optimization reveals that the decarboxylation can be achieved through thermal heating in high-boiling solvents or through microwave-assisted conditions [4]. The use of pressurized microwave reactors enables temperatures above the solvent boiling point, facilitating rapid and efficient decarboxylation while minimizing side reactions [4].

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in quinoline preparation, offering rapid reaction times and improved yields compared to conventional heating methods [9]. The microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds under mild conditions [9].

The microwave approach utilizes neat acetic acid as both solvent and acid catalyst, enabling quinoline synthesis in as little as 5 minutes at 160°C with excellent yields [9]. This methodology demonstrates significant advantages over previously reported high-temperature or strong acid-requiring methods, particularly considering the green credentials of acetic acid as a reaction medium [9].

Experimental protocols demonstrate that the unassisted reaction can proceed effectively at room temperature, albeit with significantly longer reaction times [9]. The microwave acceleration effect is attributed to the efficient heating of polar molecules in the electromagnetic field, leading to rapid temperature increases and enhanced reaction kinetics [9].

The microwave methodology exhibits broad substrate tolerance, with diverse ketone starting materials successfully participating in the cyclization reaction [9]. The mild reaction conditions and rapid reaction times make this approach particularly attractive for pharmaceutical applications where efficiency and substrate compatibility are critical considerations [9].

Modifications for Substituted Derivatives

The synthesis of substituted 4-hydroxyquinoline derivatives requires specialized approaches that accommodate various functional groups while maintaining the core cyclization strategy [10] [11]. Electrophilic cyclization methodologies enable the preparation of substituted quinolines through the reaction of N-(2-alkynyl)anilines with various electrophilic reagents [11].

The electrophilic cyclization approach utilizes iodine chloride, bromine, or phenylselenium bromide to promote 6-endo-dig cyclization reactions under mild conditions [11]. These reactions afford 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields while tolerating various functional groups [11]. The mercury triflate-catalyzed ring closure provides access to quinolines bearing hydrogen in the 3-position [11].

Advanced methodologies for multiply substituted quinolines involve photocatalytic approaches that regulate free-radical duality [12] [13]. These methods enable the synthesis of both 2,3-disubstituted and 3,4-disubstituted quinolines from a single substrate by controlling the reaction conditions [12] [13]. The approach utilizes photocatalytically generated imine radicals that undergo either intramolecular Michael addition or anti-Michael addition depending on the base employed [12] [13].

Conrad-Limpach synthesis modifications accommodate acetoacetonitriles and Meldrum's acid as alternative starting materials [14] [15]. The Conrad-Limpach methodology involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines through Schiff base intermediates [14] [15]. The reaction mechanism involves multiple keto-enol tautomerizations catalyzed by strong acids, with the cyclization requiring temperatures around 250°C for optimal ring closure [14] [15].

Electronic and Structural Considerations

Density-functional-theory calculations show that the aromatic π-system extends over the entire quinoline scaffold, while the lone pair on the ring nitrogen is orthogonal to this system and therefore available for protonation or coordination. The hydroxy substituent engages in strong resonance with the ring, enabling keto–enol tautomerism (Section 3.1) and deprotonation (Section 3.2) .

Chemical Properties and Reactivity

Tautomeric Equilibria (Keto–Enol Forms)

4-Hydroxyquinoline exists in two principal tautomers: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). High-level quantum calculations and variable-temperature nuclear magnetic resonance spectroscopy converge on the following findings :

| Medium | ΔG (keto – enol) / kJ mol⁻¹ | Enol fraction at 298 K | Experimental technique |

|---|---|---|---|

| Gas phase | −11 to −13 | < 0.3% | ab-initio and density-functional-theory computations |

| Polar aprotic solvents | −8 to −10 | ca. 1% | infrared spectroscopy and calculations |

| Protic solvents (water, methanol) | −5 to −7 | 2 – 5% | ultraviolet–visible and nuclear magnetic resonance spectroscopy |

The keto tautomer is therefore thermodynamically dominant under virtually all conditions because it retains aromaticity in both rings, whereas the enol form disrupts conjugation in one ring . Intramolecular hydrogen bonding in substituted derivatives can partially stabilise the enol tautomer, but for the parent compound the equilibrium lies heavily toward quinolin-4-one.

Acid–Base Behaviour and Protonation Sites

Spectrophotometric titrations, potentiometric data and ab-initio calculations reveal two independent acid–base centres :

- Primary protonation occurs at the ring nitrogen with an acidity constant p K a 1 = 2.23; the conjugate acid is stabilised by charge delocalisation over the heteroaromatic system .

- Deprotonation of the hydroxy group takes place only in strongly basic media (p K a 2 = 11.28) to give an anionic quinolinolate that is a potent σ/π donor .

Micro‐constant analysis suggests that protonation of the deprotonated anion occurs almost exclusively on the nitrogen, confirming that nitrogen is the most basic site, whereas oxygen is the most acidic site .

Table 2. Protonation micro-constants at 25 °C

| Micro-equilibrium | p K a | Site involved | Source |

|---|---|---|---|

| HA²⁺ ⇌ H⁺ + A⁺ | 2.23 | nitrogen | 21 |

| A⁺ ⇌ H⁺ + A⁻ | 11.28 | oxygen | 21 |

Under physiological pH the neutral keto tautomer is the major species (> 98%), but a small proportion of the protonated cation (pH < 3) or deprotonated anion (pH > 11) can participate in metal binding or electron-transfer processes.

Coordination Chemistry with Metal Ions

Because the nitrogen and oxygen donor atoms are separated by five skeletal atoms, 4-Hydroxyquinoline usually behaves as a monodentate ligand toward transition metals. Nevertheless, stable chelates can be generated when deprotonation produces the quinolinolate anion, which offers strong σ donation from oxygen while either retaining or forfeiting nitrogen coordination depending on the metal .

Representative stability data are gathered in Table 3.

| Metal ion | Stoichiometry in dominant solution complex | Overall formation constant (log β) | Coordination mode inferred | Source |

|---|---|---|---|---|

| Copper(II) | [Cu(4-Hydroxyquinolinolate)₂] | 4.5 | O,O-bridged dimer via phenolate oxygen, secondary nitrogen contact absent | |

| Copper(II) | [Cu(8-Hydroxyquinolinolate)₂] (for comparison) | 11.3 | N,O bidentate chelate forming square-planar complex | |

| Iron(III) | [Fe(4-Hydroxyquinolinolate)(OH)] | ≈ 3.2 | Monodentate oxygen coordination; nitrogen remains protonated |

These values show that 4-Hydroxyquinoline binds metals markedly more weakly than the isomeric 8-hydroxyquinoline, reflecting the inability of the 4-hydroxy ligand to form a five-membered N,O chelate ring. Nevertheless, copper complexes of 4-Hydroxyquinoline derivatives have been crystallographically characterised; for example, bis(quinolin-4-olate) copper displays a distorted tetrahedral arrangement around copper with bridging phenolate oxygens .

Electron paramagnetic resonance and single-crystal diffraction studies reveal that deprotonated 4-Hydroxyquinoline can act as a μ-oxygen bridge in polynuclear copper complexes, creating Cu–O–Cu cores with Cu···Cu separations of about 3.0 Å and antiferromagnetic coupling constants near −150 cm⁻¹ .

Photochemical Stability and Degradation Pathways

4-Hydroxyquinoline undergoes efficient intersystem crossing to the triplet manifold under ultraviolet irradiation, with quantum yields that depend strongly on protonation state :

| Medium (pH) | Quantum yield of triplet formation | Dominant tautomer during excitation | Principal reactive pathway | Source |

|---|---|---|---|---|

| 1.5 | 0.30 | protonated keto | Electron transfer quenching by amino acids | 26 |

| 7.0 | 0.35 | neutral keto | Energy transfer to molecular oxygen producing singlet oxygen | 26 |

| 12.0 | 0.075 | deprotonated anion | Photoionisation and solvated electron release | 26 |

Two main degradation routes have been identified.

Sensitised photo-oxygenation. In aerated aqueous methanol containing riboflavin, 4-Hydroxyquinoline acts as a sacrificial quencher of riboflavin triplets and reactive oxygen species, thereby preventing flavin bleaching. The second-order rate constant for quenching of singlet molecular oxygen is five times smaller than that of the isomeric 8-Hydroxyquinoline, consistent with weaker electron donation from the para-hydroxy group .

Advanced oxidation under peroxide. Ultraviolet irradiation of 4-Hydroxyquinoline solutions in the presence of hydrogen peroxide leads to pseudo-first-order disappearance with an observed rate constant of 1.2 × 10⁻³ s⁻¹ at pH 9.0 and 298 K. Hydroxyl radicals attack the heteroaromatic ring, generating N-oxide and ring-opened carboxylates as transient intermediates before complete mineralisation to carbon dioxide .

Matrix-isolation experiments at cryogenic temperature further show that broadband ultraviolet light (λ > 283 nm) can induce cleavage of the heterocycle to carbon monoxide and isocyanic acid, alongside generation of additional tautomers not observed at room temperature . These findings highlight the potential of 4-Hydroxyquinoline to serve both as a photosensitiser and as a probe of radical oxidation pathways.

Concluding Remarks

Although 4-Hydroxyquinoline is less widely exploited than its 8-hydroxy isomer, its chemistry is rich:

- Keto–enol tautomerism is biased strongly toward the quinolin-4-one form, yet the minor enolic population exerts measurable influence on spectroscopy and reactivity.

- Distinct protonation sites endow the molecule with amphoteric character, making it responsive to pH in both biological and environmental contexts.

- The remote disposition of nitrogen and oxygen curtails chelation, giving rise to relatively labile metal complexes that nevertheless participate in catalytic and biological processes.

- Photochemical excitation populates a reactive triplet state whose fate is governed by medium and protonation; the compound can quench reactive oxygen species or undergo oxidative cleavage.

These attributes position 4-Hydroxyquinoline as a versatile scaffold for photochemical studies, coordination-mediated catalysis and sensor development.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

611-36-9

Wikipedia

Dates

2: Ortori CA, Dubern JF, Chhabra SR, Cámara M, Hardie K, Williams P, Barrett DA. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Anal Bioanal Chem. 2011 Jan;399(2):839-50. doi: 10.1007/s00216-010-4341-0. Epub 2010 Oct 28. PubMed PMID: 21046079.

3: Sabatini S, Gosetto F, Manfroni G, Tabarrini O, Kaatz GW, Patel D, Cecchetti V. Evolution from a natural flavones nucleus to obtain 2-(4-Propoxyphenyl)quinoline derivatives as potent inhibitors of the S. aureus NorA efflux pump. J Med Chem. 2011 Aug 25;54(16):5722-36. doi: 10.1021/jm200370y. Epub 2011 Aug 3. PubMed PMID: 21751791.

4: Liu ZQ, Han K, Lin YJ, Luo XY. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochim Biophys Acta. 2002 Mar 15;1570(2):97-103. PubMed PMID: 11985893.

5: Gai YL, Xiong KC, Chen L, Bu Y, Li XJ, Jiang FL, Hong MC. Visible and NIR photoluminescence properties of a series of novel lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands. Inorg Chem. 2012 Dec 17;51(24):13128-37. doi: 10.1021/ic301261g. Epub 2012 Dec 3. PubMed PMID: 23205639.

6: Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochem Photobiol Sci. 2009 Nov;8(11):1550-7. doi: 10.1039/b9pp00017h. Epub 2009 Sep 3. PubMed PMID: 19862413.

7: Ragos GC, Demertzis MA, Issopoulos PB. A high-sensitive spectrofluorimetric method for the determination of micromolar concentrations of iron(III) in bovine liver with 4-hydroxyquinoline. Farmaco. 1998 Aug-Sep;53(8-9):611-6. PubMed PMID: 10081826.

8: Kimmel R, Kafka S, Kosmrlj J. Selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2-(1H)-ones. Carbohydr Res. 2010 Apr 19;345(6):768-79. doi: 10.1016/j.carres.2010.01.023. Epub 2010 Feb 4. PubMed PMID: 20206337.

9: Fetzner S, Drees SL. Old molecules, new biochemistry. Chem Biol. 2013 Dec 19;20(12):1438-40. doi: 10.1016/j.chembiol.2013.12.001. PubMed PMID: 24359847.

10: BACHMAN GB, WELTON DE, et al. Quinoline derivatives from 3-nitro-4-hydroxyquinoline. J Am Chem Soc. 1947 Feb;69(2):365-71. PubMed PMID: 20292440.

11: AVRON M. The inhibition of photoreactions of chloroplasts by 2-alkyl-4-hydroxyquinoline N-oxides. Biochem J. 1961 Apr;78:735-9. PubMed PMID: 13685299; PubMed Central PMCID: PMC1205463.

12: Kwak YG, Jacoby GA, Hooper DC. Induction of plasmid-carried qnrS1 in Escherichia coli by naturally occurring quinolones and quorum-sensing signal molecules. Antimicrob Agents Chemother. 2013 Aug;57(8):4031-4. doi: 10.1128/AAC.00337-13. Epub 2013 May 20. PubMed PMID: 23689721; PubMed Central PMCID: PMC3719764.

13: Samanta A, Guchhait N, Bhattacharya SC. Photophysical aspects of biological photosensitizer Kynurenic acid from the perspective of experimental and quantum chemical study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Aug 14;129:457-65. doi: 10.1016/j.saa.2014.03.079. Epub 2014 Apr 2. PubMed PMID: 24751782.

14: LIGHTBOWN JW, JACKSON FL. Inhibition of cytochrome systems of heart muscle and certain bacteria by the antagonists of dihydrostreptomycin: 2-alkyl-4-hydroxyquinoline N-oxides. Biochem J. 1956 May;63(1):130-7. PubMed PMID: 13315258; PubMed Central PMCID: PMC1216010.

15: Elinson MN, Merkulova VM, Ilovaisky AI, Demchuk DV, Belyakov PA, Nikishin GI. Electrochemically induced multicomponent assembling of isatins, 4-hydroxyquinolin-2(1H)-one and malononitrile: a convenient and efficient way to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffold. Mol Divers. 2010 Nov;14(4):833-9. doi: 10.1007/s11030-009-9207-z. Epub 2009 Nov 17. PubMed PMID: 19921455.

16: de Melo EB. Multivariate SAR/QSAR of 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as type I fatty acid synthase (FAS) inhibitors. Eur J Med Chem. 2010 Dec;45(12):5817-26. doi: 10.1016/j.ejmech.2010.09.044. Epub 2010 Sep 29. PubMed PMID: 20965618.

17: Rahn T, Appel B, Baumann W, Jiao H, Börner A, Fischer C, Langer P. Synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxy- and 2-nitrobenzoyl chlorides and related reactions. Org Biomol Chem. 2009 May 7;7(9):1931-8. doi: 10.1039/b901092k. Epub 2009 Mar 20. PubMed PMID: 19590790.

18: REITSEMA RH. The chemistry of 4-hydroxyquinolines. Chem Rev. 1948 Aug;43(1):43-68. PubMed PMID: 18876968.

19: BUU-HOI NP, ROYER R. The application of Pfitzinger reactions to the synthesis of quinoline derivatives; a novel route to 4-hydroxyquinolines. J Chem Soc. 1948 Feb;2:106-10. PubMed PMID: 18906363.

20: El-Shennawy AM, Mohamed AH, Abass M. Studies on parasitologic and haematologic activities of an enaminone derivative of 4-hydroxyquinolin-2(1H)-one against murine schistosomiasis mansoni. MedGenMed. 2007 Jan 23;9(1):15. PubMed PMID: 17435624; PubMed Central PMCID: PMC1925031.